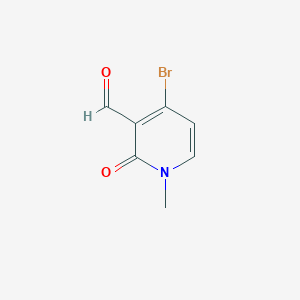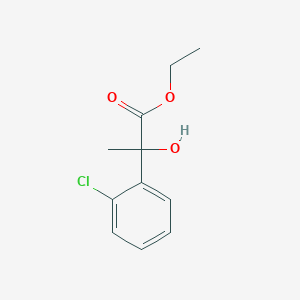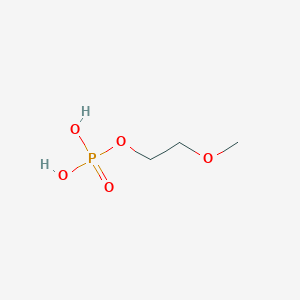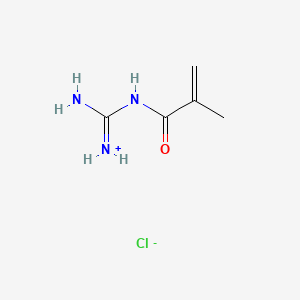![molecular formula C19H16FNO5S B13688398 3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is a complex organic compound with a unique structure that includes a fluoro-substituted benzene ring, a spirocyclic dioxolane, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Dioxolane: This step involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic conditions to form the spirocyclic structure.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride.
Substitution: Sodium methoxide, dimethyl sulfoxide, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
科学的研究の応用
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
作用機序
The mechanism of action of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in having a fluoro-substituted benzene ring but differs in functional groups and overall structure.
3-Fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide: Shares the fluoro group but has a different core structure and functional groups.
Uniqueness
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is unique due to its spirocyclic dioxolane structure combined with a fluoro-substituted benzene ring and a benzonitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C19H16FNO5S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H16FNO5S/c1-27(22,23)17-3-2-16(26-14-9-12(11-21)8-13(20)10-14)15-4-5-19(18(15)17)24-6-7-25-19/h2-3,8-10H,4-7H2,1H3 |
InChIキー |
FTIFAISRPADZRG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC24OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)








![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

